5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
CAS No.: 21083-30-7
Cat. No.: VC3788442
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21083-30-7 |
|---|---|
| Molecular Formula | C11H12N2OS |
| Molecular Weight | 220.29 g/mol |
| IUPAC Name | 5,5-dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C11H12N2OS/c1-11(2)9(14)13(10(15)12-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15) |
| Standard InChI Key | SOWKARYGXPPVML-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C |
| Canonical SMILES | CC1(C(=O)N(C(=S)N1)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of 5,5-Dimethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one can be predicted based on its functional groups and structural features. The sulfanylidene (thione) group at position 2 represents a reactive center that may participate in various transformations, including oxidation, alkylation, and coordination with metal ions. This functionality often exhibits nucleophilic character at the sulfur atom, potentially enabling reactions with electrophilic species. The carbonyl group at position 4 introduces another reactive site that may undergo nucleophilic addition reactions or participate in condensation processes under appropriate conditions. These reactive centers make the compound potentially valuable in synthetic chemistry applications.
Synthesis and Preparation Methods
General Synthetic Approaches
A logical synthetic approach might involve the reaction of a phenyl isothiocyanate derivative with an appropriately substituted amino acid or amino acid derivative to form the core imidazolidinone structure. The specific installation of the gem-dimethyl groups at position 5 would require careful selection of starting materials or subsequent modification steps. Alternative approaches might involve the modification of pre-existing imidazolidinone scaffolds through substitution reactions or the application of ring-forming methodologies that directly incorporate the desired functional groups. The lack of detailed synthetic information in the available sources highlights a significant gap in the current literature regarding this compound. Given the structural complexity and multiple functional groups present, developing efficient and selective synthetic routes would be valuable for expanding research into this compound.
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